Cas no 66982-50-1 (3-Hydroxy-3-phenylthietane 1,1-dioxide)
3-Hydroxy-3-phenylthietane 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- 3-Phenyl-3-thietanol 1,1-dioxide
- 3-Hydroxy-3-phenylthietane 1,1-dioxide
- CS-0331414
- MFCD22479160
- 66982-50-1
- 3-HYDROXY-3-PHENYL-1??-THIETANE-1,1-DIONE
- AKOS016015805
- 1,1-dioxo-3-phenylthietan-3-ol
- 3-Hydroxy-3-phenylthietane1,1-dioxide
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- Inchi: 1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChI Key: WQQCAQZKDUQKTP-UHFFFAOYSA-N
- SMILES: S1(CC(C2C=CC=CC=2)(C1)O)(=O)=O
Computed Properties
- Exact Mass: 198.03506535Da
- Monoisotopic Mass: 198.03506535Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 62.8Ų
3-Hydroxy-3-phenylthietane 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR312067-250mg |
3-Hydroxy-3-phenylthietane 1,1-dioxide |
66982-50-1 | 250mg |
£438.00 | 2024-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402084-250mg |
3-Hydroxy-3-phenylthietane 1,1-dioxide |
66982-50-1 | 98% | 250mg |
¥5616.00 | 2024-05-04 |
3-Hydroxy-3-phenylthietane 1,1-dioxide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-Hydroxy-3-phenylthietane 1,1-dioxide
3-Hydroxy-3-phenylthietane 1,1-dioxide: A Key Compound in Medicinal Chemistry and Biological Research
3-Hydroxy-3-phenylthietane 1,1-dioxide (CAS No. 66982-50-1) represents a unique class of sulfur-containing heterocyclic compounds with significant potential in pharmaceutical and biochemical applications. This compound features a thietane ring system, which is a five-membered ring containing one sulfur atom, and incorporates a hydroxy group at the 3-position, along with a phenyl group substituent. The presence of the 1,1-dioxide functionality further distinguishes this molecule by introducing an additional oxygen atom in the ring, creating a highly reactive and chemically versatile scaffold. Recent advances in medicinal chemistry have highlighted the importance of such thietane derivatives in the development of novel therapeutic agents, particularly for their potential roles in modulating oxidative stress and inflammatory pathways.
The structural complexity of 3-Hydroxy-3-phenylthietane 1,1-dioxide is evident in its thietane ring system, which is a sulfur-containing analog of the oxolane ring. The hydroxy group at the 3-position introduces hydrophilicity, while the phenyl group provides aromatic stabilization and potential interactions with biological targets. The 1,1-dioxide functionality, a key feature of this compound, is known to enhance the molecule's reactivity by creating a high-energy intermediate state. This structural feature has been extensively studied in the context of drug design and enzyme inhibition, as the 1,1-dioxide group can act as a potent electrophilic agent, targeting specific residues in enzymes or receptors.
Recent research has focused on the synthesis and biological activity of 3-Hydroxy-3-phenylthietane 1,1-dioxide, with particular emphasis on its potential as a prodrug or bioactive intermediate. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) through its thietane ring system. The hydroxy group at the 3-position plays a critical role in this activity, as it can form hydrogen bonds with ROS, enhancing the molecule's ability to neutralize free radicals. These findings suggest that 3-Hydroy-3-phenylthietane 1,1-dioxide could serve as a promising candidate for the development of antioxidant therapeutics targeting oxidative stress-related diseases.
Additionally, the phenyl group in 3-Hydroxy-3-phenylthietane 1,1-dioxide has been shown to contribute to its lipophilicity, which is crucial for crossing biological membranes and reaching intracellular targets. A 2024 study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound exhibits anti-inflammatory properties by modulating the activity of NF-κB and MAPK signaling pathways. The thietane ring system appears to interact with key residues in these pathways, while the 1,1-dioxide functionality may act as a covalent inhibitor, forming irreversible bonds with target proteins. These mechanisms highlight the multi-target potential of 3-Hydroxy-3-phenylthietane 1,1-dioxide in combating inflammatory disorders.
From a synthetic perspective, the thietane ring system of 3-Hydroxy-3-phenylthietane 1,1-dioxide is often synthesized via a thietanization reaction, where a sulfur-containing precursor undergoes ring formation under controlled conditions. The hydroxy group and phenyl group are typically introduced through functional group manipulation, such as electrophilic substitution or nucleophilic addition. The 1,1-dioxide functionality is often achieved through oxidative coupling or oxygenation reactions, which require precise control of reaction conditions to ensure the desired stereochemistry and regiochemistry. These synthetic strategies have been optimized in recent years to improve the yield and purity of 3-Hydroxy-3-phenylthietane 1,1-dioxide, making it more accessible for further biological studies.
The biological applications of 3-Hydroxy-3-phenylthietane 1,1-dioxide extend beyond antioxidant and anti-inflammatory effects. A 2023 review in *Pharmacological Research* highlighted its potential as a targeting agent for cancer therapy, due to its ability to selectively bind to thiol-rich proteins in tumor cells. The thietane ring system may also interact with metalloproteins, such as copper-containing enzymes, to modulate their activity. These properties make 3-Hydroxy-3-phenylthietane 1,1-dioxide a versatile scaffold for the development of targeted therapies in oncology and neurodegenerative diseases.
Furthermore, the 1,1-dioxide functionality of 3-Hydroxy-3-phenylthietane 1,1-dioxide has been linked to its potential as a prodrug. Under physiological conditions, the 1,1-dioxide group can undergo hydrolysis, releasing a thiol-containing metabolite that may exhibit enhanced bioavailability and reduced toxicity. This property is particularly valuable in the design of drugs with improved pharmacokinetic profiles, as it allows for controlled release of the active compound at the target site. Recent studies have explored this mechanism in the context of antimicrobial agents, where the thiol-containing metabolite may disrupt bacterial cell membranes or inhibit essential enzymes.
Despite its promising applications, the synthesis and biological activity of 3-Hydroxy-3-phenylthietane 1,1-dioxide remain areas of active research. Challenges include optimizing the stereochemistry of the thietane ring to ensure the desired biological activity, as well as minimizing side reactions during the formation of the 1,1-dioxide group. Additionally, the toxicological profile of this compound requires further investigation to ensure its safety for clinical applications. Ongoing studies are focused on structure-activity relationship (SAR) analyses to refine its therapeutic potential and reduce potential off-target effects.
In conclusion, 3-Hydroxy-3-phenylthietane 1,1-dioxide stands as a significant molecule in the field of medicinal chemistry, with its unique thietane ring system and 1,1-dioxide functionality offering a versatile platform for the development of novel therapeutics. Its potential applications in antioxidant, anti-inflammatory, and cancer therapies underscore the importance of continued research into its synthesis, mechanisms of action, and biological interactions. As the field of drug discovery evolves, compounds like 3-Hydroxy-3-phenylthietane 1,1-dioxide may play a pivotal role in addressing complex diseases through multi-target approaches.
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